molecular formula C7H11N3O B13549775 2-Amino-2-(pyrimidin-2-yl)propan-1-ol

2-Amino-2-(pyrimidin-2-yl)propan-1-ol

Cat. No.: B13549775
M. Wt: 153.18 g/mol
InChI Key: PQACWRGAJJBOQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrimidin-2-yl)propan-1-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthetic route includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion of the ring to an aromatic structure.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrimidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-2-(pyrimidin-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(pyrimidin-2-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-2-pyrimidin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c1-7(8,5-11)6-9-3-2-4-10-6/h2-4,11H,5,8H2,1H3

InChI Key

PQACWRGAJJBOQL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC=CC=N1)N

Origin of Product

United States

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